2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide
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Overview
Description
2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide is an organic compound with a molecular formula of C10H13NO2S This compound features a methoxyphenyl group attached to a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then treated with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding simpler amide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amide derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylthiourea: An intermediate in the synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide.
4-Methoxyphenylacetamide: Lacks the sulfanyl group but shares the methoxyphenyl moiety.
2-{[(4-Methoxyphenyl)methyl]sulfinyl}acetamide: An oxidized derivative with a sulfinyl group instead of a sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl and sulfanylacetamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
90212-89-8 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
InChI Key |
FHNLIZDLIQNCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)N |
Origin of Product |
United States |
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